N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-4-HYDROXYQUINOLINE-3-CARBOXAMIDE
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Overview
Description
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-4-hydroxyquinoline-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-hydroxyquinoline-3-carboxamide typically involves the condensation of appropriate thiazole and quinoline derivatives. One common method involves the reaction of 5-acetyl-4-methyl-1,3-thiazole-2-amine with 4-hydroxyquinoline-3-carboxylic acid under specific conditions to form the desired carboxamide . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, purification processes, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the thiazole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups into the thiazole or quinoline rings, leading to a diverse array of derivatives.
Scientific Research Applications
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-4-hydroxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)acetamide: A related compound with similar structural features but different functional groups.
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide: Another derivative with a chloroacetamide group, offering different reactivity and applications.
Uniqueness
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-4-hydroxyquinoline-3-carboxamide stands out due to its unique combination of a thiazole ring, a quinoline moiety, and a carboxamide group. This structure provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-8-14(9(2)20)23-16(18-8)19-15(22)11-7-17-12-6-4-3-5-10(12)13(11)21/h3-7H,1-2H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCKQUCTEGUOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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